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Compound of Interest

Compound Name: 2-Phenylchroman-5,7-diol

CAS No.: 493-43-6

Cat. No.: B3268676

Get Quote

Technical Monograph: 5,7-Dihydroxyflavan[1][2]
[3]
Executive Summary
5,7-Dihydroxyflavan (CAS: 493-43-6) is a rare flavonoid scaffold belonging to the flavan

subclass (2-phenylchroman).[1] Unlike the ubiquitous flavones (e.g., Chrysin) or flavanones

(e.g., Pinocembrin), the flavan core lacks both the C2-C3 double bond and the C4 carbonyl

group. This structural reduction renders the molecule significantly less polar and chemically

distinct, removing the Michael acceptor reactivity typical of other flavonoids.

While less common in isolation than its oxidized counterparts, 5,7-dihydroxyflavan represents a

critical biosynthetic intermediate and a bioactive constituent of Dragon’s Blood (resin from

Dracaena spp.). Its pharmacological profile is defined by antimicrobial potency, antioxidant

capacity, and emerging potential in osteogenic differentiation. This guide outlines the chemical

architecture, synthetic pathways, and therapeutic potential of this scaffold for drug development

professionals.
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Part 1: Chemical Identity & Structural Architecture
Core Chemical Data
The molecule consists of a chroman backbone substituted with hydroxyl groups at positions 5

and 7 of the A-ring, with an unsubstituted phenyl B-ring.

Property Data

IUPAC Name 2-phenyl-3,4-dihydro-2H-chromene-5,7-diol

Common Name 5,7-Dihydroxyflavan

CAS Registry Number 493-43-6

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

Chirality
C2 center (Typically (2S) in natural biosynthetic

pathways)

Melting Point 196–199°C (Synthetic)

Solubility
Soluble in MeOH, EtOH, DMSO, Acetone;

Insoluble in Water

Appearance Colorless to pale yellow needles/plates

Structural Differentiation
It is critical to distinguish 5,7-dihydroxyflavan from its oxidized analogs to avoid experimental

error.

5,7-Dihydroxyflavan (Target): Saturated C2-C3, No C4 Carbonyl. (Lipophilic, stable).

Pinocembrin (5,7-Dihydroxyflavanone): Saturated C2-C3, C4 Carbonyl present. (Major

metabolite).

Chrysin (5,7-Dihydroxyflavone): Double bond C2-C3, C4 Carbonyl present. (Planar,

conjugated).
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Spectroscopic Signature (NMR)
The absence of the C4 carbonyl dramatically shifts the C3 protons in ^1H NMR compared to

flavanones.

^1H NMR (DMSO-d₆): The C2 proton appears as a doublet of doublets (dd) around δ 4.9–

5.0 ppm. The C3 protons appear as a multiplet upfield (δ 1.8–2.2 ppm), distinct from the

downfield shift (~δ 2.7–3.0 ppm) seen in flavanones due to the anisotropic effect of the

carbonyl.

^13C NMR: The C4 carbon appears as a methylene signal (~δ 20–30 ppm) rather than a

carbonyl signal (~δ 190–195 ppm).

Part 2: Biosynthesis & Synthetic Pathways[3]
In nature, flavans are often formed via the reduction of flavanones or leucoanthocyanidins. In

the laboratory, the most reliable route to 5,7-dihydroxyflavan is the reduction of Pinocembrin.

Synthetic Workflow (Graphviz Visualization)
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Figure 1: Synthetic reduction pathway from Pinocembrin to 5,7-Dihydroxyflavan.

Laboratory Synthesis Protocol
Objective: Synthesis of 5,7-dihydroxyflavan via Clemmensen Reduction of Pinocembrin.

Reagents:
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Pinocembrin (1.0 eq)

Amalgamated Zinc (Zn/Hg)

Concentrated Hydrochloric Acid (HCl)

Toluene/Water biphasic system

Step-by-Step Methodology:

Activation: Prepare amalgamated zinc by treating zinc wool (10 g) with HgCl₂ (1 g) in dilute

HCl for 5 minutes. Decant and wash with water.

Reaction Assembly: In a round-bottom flask, suspend Pinocembrin (500 mg) in Toluene (20

mL). Add the amalgamated zinc.

Acid Addition: Add concentrated HCl (10 mL) and water (5 mL).

Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6–8 hours.

Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product will be less polar (higher

R_f) than Pinocembrin.

Work-up: Cool to room temperature. Separate the organic (Toluene) layer. Extract the

aqueous layer twice with Ethyl Acetate.

Purification: Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify via

column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 5,7-dihydroxyflavan as

pale needles.

Part 3: Pharmacological Profile & Drug Development
Utility[7]
Mechanism of Action
The 5,7-dihydroxyflavan scaffold serves as a "privileged structure" in medicinal chemistry,

particularly for antimicrobial and osteogenic applications.
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Antimicrobial Activity: Flavans from Dracaena (Dragon's Blood) exhibit potent activity against

Gram-positive bacteria (e.g., S. aureus) and fungi. The absence of the C4 carbonyl

increases lipophilicity, potentially enhancing membrane penetration compared to flavanones.

Osteogenic Differentiation: Derivatives like 7,4'-dihydroxyflavan have been shown to promote

the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, suggesting a potential

application in osteoporosis therapeutics.

Antioxidant Defense: The 5,7-dihydroxy substitution pattern (resorcinol moiety) on the A-ring

provides significant radical scavenging capability, protecting cells from oxidative stress-

induced apoptosis.
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Figure 2: Multi-target pharmacological mechanism of 5,7-dihydroxyflavan.

Part 4: Analytical Characterization & Quality Control
For researchers isolating or synthesizing this compound, the following parameters confirm

identity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3268676/docs?utm_src=pdf-body-img#5-7-dihydroxyflavan-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3268676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

Mobile Phase:

A: 0.1% Formic Acid in Water

B: Acetonitrile

Gradient: 0-5 min (20% B), 5-25 min (20% -> 80% B), 25-30 min (80% B).

Detection: UV at 280 nm (Absorption maximum for the A-ring). Note: Flavans lack the Band I

(300-400 nm) absorption typical of flavones due to the lack of conjugation between rings.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for phenolic compounds.

Parent Ion: [M-H]⁻ = m/z 241.

Fragmentation: Loss of the B-ring (RDA cleavage) is less prominent than in flavones; look for

sequential loss of water or CO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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